molecular formula C11H13F2NO2 B11172030 N-(3,5-difluorophenyl)-3-ethoxypropanamide

N-(3,5-difluorophenyl)-3-ethoxypropanamide

Cat. No.: B11172030
M. Wt: 229.22 g/mol
InChI Key: SWTBNSJDEHZCPW-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-3-ethoxypropanamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a difluorophenyl group attached to an ethoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-3-ethoxypropanamide typically involves the reaction of 3,5-difluoroaniline with ethyl 3-bromopropionate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 3,5-difluoroaniline attacks the carbonyl carbon of ethyl 3-bromopropionate, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-3-ethoxypropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of N-(3,5-difluorophenyl)-3-ethoxypropylamine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) and catalysts like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds or other substituted derivatives.

Scientific Research Applications

N-(3,5-difluorophenyl)-3-ethoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-3-ethoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-difluorophenyl)succinimide: A non-toxic analogue with similar structural features.

    1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: Compounds with difluorophenyl groups used in anticancer research.

Uniqueness

N-(3,5-difluorophenyl)-3-ethoxypropanamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-3-ethoxypropanamide

InChI

InChI=1S/C11H13F2NO2/c1-2-16-4-3-11(15)14-10-6-8(12)5-9(13)7-10/h5-7H,2-4H2,1H3,(H,14,15)

InChI Key

SWTBNSJDEHZCPW-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC1=CC(=CC(=C1)F)F

Origin of Product

United States

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